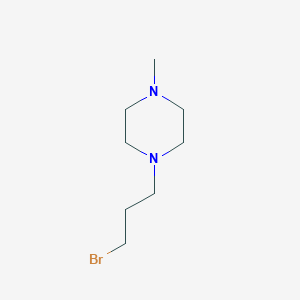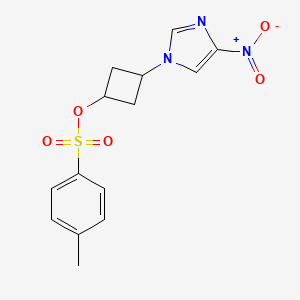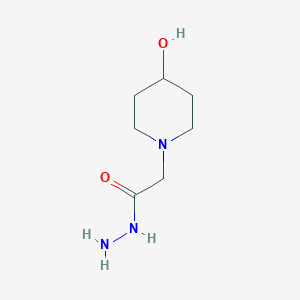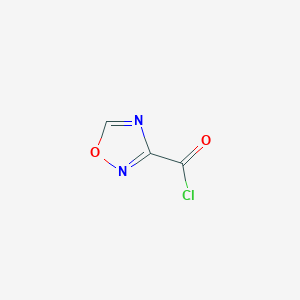
环丙基(吡啶-4-基)甲酮
描述
Cyclopropyl(pyridin-4-yl)methanone is a chemical compound with the linear formula C9H10ClNO . It is a derivative of the cyclopropyl group and pyridin-4-yl group .
Synthesis Analysis
The synthesis of Cyclopropyl(pyridin-4-yl)methanone and its derivatives has been studied . The central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives which were prepared from the corresponding ketone precursor . After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases .Chemical Reactions Analysis
Cyclopropyl(pyridin-4-yl)methanone and its derivatives have been involved in various chemical reactions. For instance, new compounds were synthesized and evaluated, in which the central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives . Another study described an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .科学研究应用
概述
环丙基(吡啶-4-基)甲酮由于其独特的结构特征,在各个科学研究领域中都是一种备受关注的化合物。该化合物以连接到吡啶-4-基)甲酮部分的环丙基为特征,已探索了其在化学和生物化学不同领域的潜在应用。虽然没有发现直接针对环丙基(吡啶-4-基)甲酮的具体研究,但对相关环丙烷衍生物和吡啶化合物的研究提供了对环丙基(吡啶-4-基)甲酮的潜在应用和化学行为的见解。
化学合成和反应性
环丙烷衍生物,包括类似于环丙基(吡啶-4-基)甲酮的衍生物,因其独特的反应模式而被广泛研究。通过氧化活化环丙烷环邻近的 CH2 基团是一个值得注意的反应途径,导致羰基环丙烷的形成。这一反应对于开发环丙基酮的合成路线至关重要,展示了环丙基(吡啶-4-基)甲酮在合成有机化学中的潜力 (Sedenkova、Andriasov、Kuznetsova 和 Averina,2018)。
催化
环丙基(吡啶-4-基)甲酮的结构特征表明了其在催化中的潜在用途,尤其是在涉及环丙烷环的转化中。有机催化和金属催化反应的研究突出了环丙烷衍生物在开发新型催化过程中的重要性。这些化合物已被用于环丙烷环的立体和区域选择性裂解以及烯丙基取代中,强调了它们在催化应用中的潜力 (Kočovský,1994)。
生物应用
吡啶衍生物与该分子中吡啶-4-基)甲酮部分密切相关,表现出广泛的生物活性。它们已被研究其抗病毒特性,许多吡啶化合物对多种病毒表现出有效性。这表明环丙基(吡啶-4-基)甲酮在药学化学中的潜在研究途径,特别是在开发新的抗病毒剂方面 (Alizadeh 和 Ebrahimzadeh,2021)。
缓蚀
与吡啶具有结构相似性的喹啉衍生物已被公认为有效的缓蚀剂。鉴于环丙基(吡啶-4-基)甲酮的结构特征,可以探索其作为缓蚀剂的潜力,特别是在工业应用中保护金属免受腐蚀 (Verma、Quraishi 和 Ebenso,2020)。
作用机制
Target of Action
Cyclopropyl(pyridin-4-yl)methanone is a compound that has been found to have potential biological activitySimilar compounds have been found to bind with high affinity to multiple receptors , suggesting that Cyclopropyl(pyridin-4-yl)methanone may also interact with various biological targets.
Mode of Action
It is known that the compound is part of a class of molecules that have been synthesized and evaluated for their protein kinase inhibitory potency . This suggests that the compound may interact with its targets, possibly protein kinases, leading to changes in the activity of these proteins.
Biochemical Pathways
Cyclopropane, a structural motif in the compound, is widespread in natural products and is usually essential for biological activities . It’s possible that the compound may affect pathways involving cyclopropane. Additionally, the compound may influence pathways involving indole derivatives, which are known to possess various biological activities .
Result of Action
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that Cyclopropyl(pyridin-4-yl)methanone may have similar effects.
Action Environment
It’s known that the success of similar compounds in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors could potentially influence the action of Cyclopropyl(pyridin-4-yl)methanone.
属性
IUPAC Name |
cyclopropyl(pyridin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-1-2-7)8-3-5-10-6-4-8/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJWQQOAIREZMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-[(2-phenylethyl)amino]propanoate](/img/structure/B3133559.png)
![N-[4-(2-Methyl-thiazol-4-yl)-phenyl]-succinamic acid](/img/structure/B3133561.png)
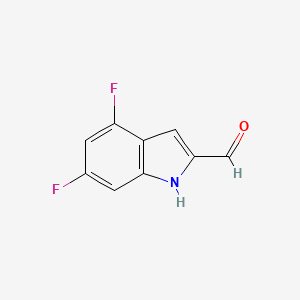
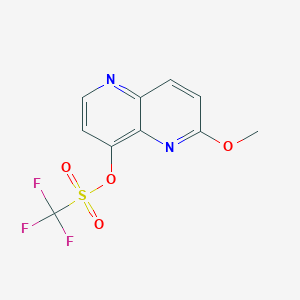
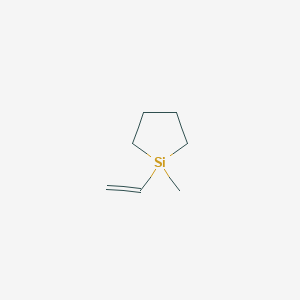


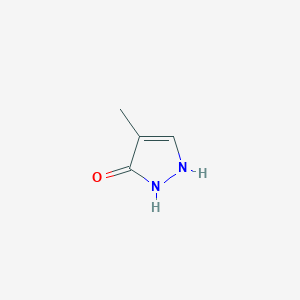
![(1R,2S,5S)-methyl 3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B3133607.png)

